molecular formula C7H3BrINS B13624319 2-Bromo-4-iodo-1,3-benzothiazole

2-Bromo-4-iodo-1,3-benzothiazole

Cat. No.: B13624319
M. Wt: 339.98 g/mol
InChI Key: ZYJPYUMSNIMTLD-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3-benzothiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1,3-benzothiazole can be achieved through several methods. One common approach involves the bromination and iodination of 1,3-benzothiazole. The reaction typically uses bromine and iodine reagents under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as amines, thiols, or aryl groups.

Scientific Research Applications

2-Bromo-4-iodo-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers use it to study the biological activity of benzothiazole derivatives and their potential as drug candidates.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-benzothiazole: Lacks the iodine atom, making it less versatile in certain reactions.

    4-Iodo-1,3-benzothiazole: Lacks the bromine atom, which can affect its reactivity and applications.

    2,4-Dibromo-1,3-benzothiazole: Contains two bromine atoms, which can lead to different chemical properties and reactivity.

Uniqueness

2-Bromo-4-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

2-bromo-4-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

ZYJPYUMSNIMTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(S2)Br

Origin of Product

United States

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